- Utility of Von Pechman synthesis of coumarin reaction for development of spectrofluorimetric method for quantitation of salmeterol xinafoate in pharmaceutical preparations and human plasmaLuminescence, 2018, 33(5), 913-918,
Cas no 86-48-6 (1-hydroxynaphthalene-2-carboxylic acid)

1-hydroxynaphthalene-2-carboxylic acid Propriétés chimiques et physiques
Nom et identifiant
-
- 1-Hydroxy-2-naphthoic acid
- 1-Naphthol-2-carboxylic acid
- 2-Naphthalenecarboxylic acid, 1-hydroxy-
- 1-hydroxynaphthalene-2-carboxylic acid
- 2-Hydroxy-1-naphthoic acid
- 1-Hydroxy-2-naphthalenecarboxylic Acid
- 2-Carboxy-1-naphthol
- 2-Naphthoic acid, 1-hydroxy-
- alpha-Hydroxynaphthoic acid
- U8LZ3R07L8
- SJJCQDRGABAVBB-UHFFFAOYSA-N
- 1-HYDROXY-NAPHTHALENE-2-CARBOXYLIC ACID
- Xinafoic acid
- CARBOXYNAPHTHOL
- LDHA Inhibitor, 5
- a-Hydroxynaph
- bmse000689
- 7-Naphthol-2-carboxaldehyde
- hydroxynaphthalene-2-carboxylic acid
- AKOS001080081
- EN300-16632
- 1-Hydroxy-2-naphthoic acid, >=97.0%
- AC-13237
- 86-48-6
- NSC-3717
- CHEBI:36108
- EINECS 201-674-0
- 1-oxidanylnaphthalene-2-carboxylic acid
- CHEMBL229299
- 1-Hydroxy-2-naphthoate
- DTXSID5058937
- FT-0607923
- C03203
- SCHEMBL25244
- SY007524
- CS-W016819
- A841684
- InChI=1/C11H8O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,12H,(H,13,14
- NSC 3717
- AI3-28524
- s6364
- BDBM50219487
- UNII-U8LZ3R07L8
- BBL027444
- HMS1719F05
- 1-Hydroxy-2-naphthoicacid
- D70638
- 1-Hydroxynaphthalenecarboxylic acid-(2)
- H0796
- STL373496
- Q27104334
- 1HN
- BP-12641
- HY-W016103
- .alpha.-Hydroxynaphthoic acid
- Z56347239
- 1-hydroxy-2-naphthalene carboxylic acid
- 1-hydroxynaphthalene-2-carboxylate
- F2191-0001
- NSC3717
- FS-3779
- Oprea1_291089
- 1 -hydroxy-2-naphthoic acid
- H0279
- W-104066
- 1-hydroxy-2-naphthoesyre
- 1-HYDROXY-2-NAPHTHOIC ACID [MI]
- MFCD00003960
- 1-Hydroxy-2-naphthalenecarboxylic acid (ACI)
- 2-Naphthoic acid, 1-hydroxy- (8CI)
- 1-Hydroxy 2-naphthalic acid
- H 0279
- α-Hydroxy-β-naphthoic acid
- NS00022846
- 1-hydroxy-2-Naphthoic acid,98%
- DB-056929
-
- MDL: MFCD00003960
- Piscine à noyau: 1S/C11H8O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,12H,(H,13,14)
- La clé Inchi: SJJCQDRGABAVBB-UHFFFAOYSA-N
- Sourire: O=C(C1C(O)=C2C(C=CC=C2)=CC=1)O
- BRN: 974438
Propriétés calculées
- Qualité précise: 188.04700
- Masse isotopique unique: 188.047
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 14
- Nombre de liaisons rotatives: 1
- Complexité: 227
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 57.5
- Charge de surface: 0
- Nombre d'tautomères: 3
- Le xlogp3: 2.6
Propriétés expérimentales
- Couleur / forme: Cristaux blancs à rouges
- Dense: 1.2100 (rough estimate)
- Point de fusion: 195°C(lit.)
- Point d'ébullition: 283.17°C (rough estimate)
- Point d'éclair: Degrés Fahrenheit: 302°f
Degrés Celsius: 150 ° C - Indice de réfraction: 1.6310 (estimate)
- Solubilité: alcohol: freely soluble
- Coefficient de répartition de l'eau: Soluble dans l'eau chaude
- Le PSA: 57.53000
- Le LogP: 2.24360
- Merck: 4834
- Pression de vapeur: 0.0±0.9 mmHg at 25°C
- Solubilité: Facilement soluble dans l'éthanol, l'éther, le benzène, le trichlorométhane et les solutions alcalines, légèrement soluble dans l'eau chaude et presque insoluble dans l'eau froide.
1-hydroxynaphthalene-2-carboxylic acid Informations de sécurité
-
Symbolisme:
- Provoquer:Avertissement
- Mot signal:Warning
- Description des dangers: H315,H319,H335
- Déclaration d'avertissement: P261,P305+P351+P338
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Code de catégorie de danger: 36/37/38
- Instructions de sécurité: S26-S36-S37/39
-
Identification des marchandises dangereuses:
- Conditions de stockage:Store at room temperature
- Terminologie du risque:R36/37/38
- TSCA:Yes
1-hydroxynaphthalene-2-carboxylic acid Données douanières
- Code HS:29182910
- Données douanières:
Code douanier chinois:
2918290000Résumé:
2918290000 autres peroxydes et peroxyacides d'acides et d'anhydrides carboxyliques contenant des groupes Phénols mais ne contenant pas d'autres groupes oxy et leurs dérivés. Conditions réglementaires: AB (formulaire de dédouanement des marchandises entrantes, formulaire de dédouanement des marchandises sortantes). TVA: 17,0%. Taux de remboursement: 9,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Conditions réglementaires:
A. bordereau de dédouanement des marchandises entrantes
B. bordereau de dédouanement des marchandises sortantesCatégorie d'inspection et de quarantaine:
R. inspection de surveillance sanitaire des aliments importés
S. inspection sanitaire des produits alimentaires exportésRésumé:
SH: 2918290000 autres acides carboxyliques à fonction phénolique mais non à autre fonction oxygénée, leurs anhydrides, halogénures, peroxydes, peroxyacides et leurs dérivés taux de remboursement: 9,0% conditions réglementaires: AB (certificat d'inspection des marchandises à l'arrivée, certificat d'inspection des marchandises à la sortie de l'usine) TVA: 17,0% tarif NPF: 6,5% tarif général: 30,0%
1-hydroxynaphthalene-2-carboxylic acid PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
abcr | AB117294-100 g |
1-Hydroxy-2-naphthoic acid, 98%; . |
86-48-6 | 98% | 100g |
€83.40 | 2023-05-10 | |
ChemScence | CS-W016819-1000g |
1-Hydroxy-2-naphthoic acid |
86-48-6 | 99.70% | 1000g |
$82.0 | 2021-09-02 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003936-500g |
1-hydroxynaphthalene-2-carboxylic acid |
86-48-6 | 98% | 500g |
¥675 | 2024-05-21 | |
Key Organics Ltd | FS-3779-1MG |
1-Hydroxy-2-naphthoic acid |
86-48-6 | >95% | 1mg |
£37.00 | 2025-02-09 | |
eNovation Chemicals LLC | D277827-100g |
1-Hydroxy-2-naphthoic acid |
86-48-6 | 97% | 100g |
$200 | 2023-09-03 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H62570-500g |
1-Hydroxy-2-naphthoic acid |
86-48-6 | 98% | 500g |
¥147.0 | 2023-09-07 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S30131-25g |
1-Hydroxy-2-naphthoic acid |
86-48-6 | BR,98% | 25g |
¥28.00 | 2021-09-02 | |
Life Chemicals | F2191-0001-5g |
1-hydroxynaphthalene-2-carboxylic acid |
86-48-6 | 95% | 5g |
$60.0 | 2023-09-06 | |
TRC | H950850-25g |
1-Hydroxy-2-naphthoic Acid |
86-48-6 | 25g |
$92.00 | 2023-05-18 | ||
TRC | H950850-50g |
1-Hydroxy-2-naphthoic Acid |
86-48-6 | 50g |
$ 115.00 | 2023-09-07 |
1-hydroxynaphthalene-2-carboxylic acid Méthode de production
Synthetic Routes 1
Synthetic Routes 2
- Improved process for the preparation of salmeterol xinafoate, India, , ,
Synthetic Routes 3
- An improved process for the preparation of salmeterol xinafoate, India, , ,
Synthetic Routes 4
- Synthesis route of salmeterol xinafoateHuadong Shifan Daxue Xuebao, 2003, (3), 102-104,
Synthetic Routes 5
- Phenethanolamine derivatives useful in the treatment of respiratory problems, Federal Republic of Germany, , ,
Synthetic Routes 6
- Preparation of salmeterol and salts thereof, India, , ,
Synthetic Routes 7
- Preparation of salmeterol and its application, China, , ,
Synthetic Routes 8
- Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol and identification, characterization and control of its potential process impurityPharma Chemica, 2016, 8(8), 28-35,
Synthetic Routes 9
- Process for preparation of salmeterol, India, , ,
Synthetic Routes 10
1.2 Reagents: Hydrochloric acid Solvents: Water
Synthetic Routes 11
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, rt
Synthetic Routes 12
1.2 Reagents: Ammonium chloride Solvents: Water
Synthetic Routes 13
2.1 Reagents: Oxygen ; 1 h, rt → 60 °C; 4 h, 1.2 - 1.4 atm, 60 °C → 160 °C; 1 h, 160 °C; 160 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
Synthetic Routes 14
1.2 Solvents: Tetrahydrofuran ; 13 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water ; 36 h, reflux
Synthetic Routes 15
1.2 18 h, 56 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; neutralized
1.4 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Magnesium , Dibromoethane Solvents: Diethyl ether , Benzene ; overnight, reflux
2.2 Solvents: Benzene ; 45 min, reflux; reflux → rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Hydrochloric acid Solvents: Water ; 36 h, reflux
Synthetic Routes 16
1.2 Solvents: Carbon disulfide
1.3 Reagents: Ammonium chloride Solvents: Water
Synthetic Routes 17
Synthetic Routes 18
1.2 Solvents: Benzene ; 1 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water ; 36 h, reflux
Synthetic Routes 19
Synthetic Routes 20
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
Synthetic Routes 21
Synthetic Routes 22
2.1 Solvents: Carbon disulfide
2.2 Reagents: Ammonium chloride Solvents: Water
Synthetic Routes 23
- Process for the preparation of salmeterol xinafoate from 2-(bromoethyl)benzene, China, , ,
Synthetic Routes 24
- Preparation method of salmeterol xinafoate, China, , ,
Synthetic Routes 25
- A method for preparing salmeterol hydroxynaphthoate, China, , ,
Synthetic Routes 26
- Medicaments containing betamimetic drugs and a novel anticholinesterase drug for treating respiratory tract diseases, World Intellectual Property Organization, , ,
Synthetic Routes 27
1.2 Solvents: tert-Butyl methyl ether ; 25 °C → 10 °C; 2 h, 10 °C
- Process for preparation of salmeterol, World Intellectual Property Organization, , ,
Synthetic Routes 28
1.2 Solvents: Ethyl acetate ; 16 h, rt
- Preparation of deuterium substituted ethanolamines as adrenergic modulators for disease treatment, United States, , ,
Synthetic Routes 29
- Preparation of salmeterol xinafolateResearch Disclosure, 2006, 506,,
Synthetic Routes 30
- A new route for synthesis of salmeterol xinafoateXinan Shifan Daxue Xuebao, 2009, 34(4), 85-88,
Synthetic Routes 31
- Process for the preparation of crystalline salmeterol and its xinafoate salt, World Intellectual Property Organization, , ,
Synthetic Routes 32
- Process for preparation of salmeterol xinafoate, World Intellectual Property Organization, , ,
Synthetic Routes 33
1.2 Solvents: Benzene ; 45 min, reflux; reflux → rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water ; 36 h, reflux
Synthetic Routes 34
Synthetic Routes 35
Synthetic Routes 36
Synthetic Routes 37
Synthetic Routes 38
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Synthetic Routes 39
1.2 Solvents: Dimethylformamide ; 0 °C; overnight, rt
2.1 Reagents: 2,2,2-Trifluoroethanol , Silver acetate Catalysts: Palladium diacetate , BOC-L-leucine Solvents: 1,2-Dichloroethane ; 5 min, 95 °C; 18 h, 95 °C
2.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, rt
Synthetic Routes 40
Synthetic Routes 41
Synthetic Routes 42
1-hydroxynaphthalene-2-carboxylic acid Raw materials
- 4H-1,3-Benzodioxin-6-methanol, 2,2-dimethyl-alpha-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-
- 2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-1-naphthalenol
- 1-hydroxynaphthalene-2-carbohydrazide
- 2-(2-(1-bromonaphthyl))-4,4-dimethyl-Δ2-oxazoline
- naphthalen-1-ol
- 1,3-Benzenedimethanol,4-hydroxy-a1-6-(4-phenylbutoxy)hexyl(phenylmethyl)aminomethyl-
- (-)-2-[2-(1-(1R,3R,4S)-menthoxynaphthyl)]-4,4-dimethyl-Δ2-oxazoline
- Salmeterol
- Magnesium Methyl Carbonate Solution (2.0 M in DMF)
- 1-Hydroxy-2-naphthaldehyde
- (S)-(2R,4S,5S)-5-ethenyl-1-azabicyclo2.2.2octan-2-yl(6-methoxyquinolin-4-yl)methanol
- Carbonic acid, monoethyl ester, sodium salt
- Borate(1-), tris(3,5-diphenyl-1H-pyrazolato-κN1)hydro-, potassium (1:1), (T-4)-
- (-)-2-(2-(1-(3R,4S,8R,9S)-quinidinoxynaphthyl))-4,4-dimethyl-Δ2-oxazoline
- Silane, dibromobis(1,1-dimethylethyl)-
- 1-Naphthalenol,potassium salt (1:1)
- Oxazole, 4,5-dihydro-2-(1-methoxy-2-naphthalenyl)-4,4-dimethyl-
- Silanol, 1,1-bis(1,1-dimethylethyl)-1-(1-naphthalenyloxy)-
- 1-Bromo-2-methoxy-naphthalene
- 1-hydroxynaphthalene-2-carboxylic acid
- Potassium bicarbonate
1-hydroxynaphthalene-2-carboxylic acid Preparation Products
1-hydroxynaphthalene-2-carboxylic acid Littérature connexe
-
Nora S. Abdel-Kader,Samir A. Abdel-Latif,Aida L. El-Ansary,Amira G. Sayed New J. Chem. 2019 43 17466
-
Pengju Ren,Zijian Tan,Yingying Zhou,Hongzhi Tang,Ping Xu,Haifeng Liu,Leilei Zhu Green Chem. 2022 24 4766
-
Rubina Rahaman,Sandip Munshi,Sridhar Banerjee,Biswarup Chakraborty,Sarmistha Bhunia,Tapan Kanti Paine Dalton Trans. 2019 48 16993
-
Xiaofeng Lin,Yiping Chen,Shunxing Li Anal. Methods 2013 5 6480
-
Magdalena Kaliszczak,Pierrick Durand,Emmanuel Wenger,Manuel Dossot,Franca Jones,Damien W. M. Arrigan,Grégoire Herzog CrystEngComm 2022 24 48
Classification associée
- Solvants et chimiques organiques Composés organiques benzoïdes naphthalènes acides naphthalénecarboxyliques
- Solvants et chimiques organiques Composés organiques benzoïdes naphthalènes acides naphtalénecarboxyliques et dérivés acides naphthalénecarboxyliques
- Solvants et chimiques organiques Composés organiques Acides/esters
86-48-6 (1-hydroxynaphthalene-2-carboxylic acid) Produits connexes
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- 89-56-5(5-Methylsalicylic acid)
- 490-79-9(2,5-Dihydroxybenzoic acid)
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